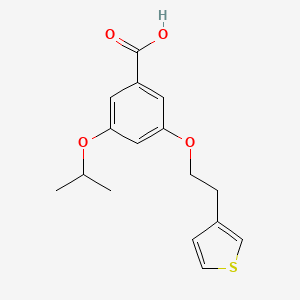
3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid
Overview
Description
3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid is a useful research compound. Its molecular formula is C16H18O4S and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Understanding Intermolecular Forces and Functional Group Effects
Research on thiophene derivatives, including compounds similar to 3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid, has provided insights into the effects of functional groups and intermolecular forces on the packing structure of such molecules. The study by Bettencourt‐Dias et al. (2005) focused on the solid-state structures of thiophene derivatives, highlighting the influence of π−π interactions between aromatic rings on their torsion angles and packing effects (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).
2. Luminescence Sensitization in Eu(III) and Tb(III)
Thiophenyl-derivatized nitrobenzoic acid ligands, related to this compound, have been explored for their potential in sensitizing the luminescence of Eu(III) and Tb(III). Viswanathan and Bettencourt-Dias (2006) analyzed the luminescence properties and efficiency of these compounds, contributing to the understanding of their applications in luminescence spectroscopy (Viswanathan & Bettencourt-Dias, 2006).
3. Potential Anti-Inflammatory Agent Synthesis
Moloney (2000) synthesized molecules similar to this compound, targeting novel compounds as potential anti-inflammatory agents. This research underscores the importance of such compounds in the development of new therapeutic agents (Moloney, 2000).
4. Molecular Characterization and Esterification
Zhang et al. (2014) investigated the synthesis and selective esterification of 3,4-Ethylenedioxythiophene functionalized with tetrathiafulvalene, which shares structural similarities with this compound. Their work contributes to the understanding of the chemical properties and potential applications of these compounds (Zhang, Wu, Wang, Zuo, & Shen, 2014).
5. Structural Rationalization of Alkoxy-benzoic Acids
The study of alkoxy-substituted benzoic acids, including structures similar to the compound , by Raffo et al. (2014) provided insight into the molecular features governing their crystalline architectures. This research is pivotal in understanding the structural behavior of such compounds (Raffo, Rossi, Alborés, Baggio, & Cukiernik, 2014).
Properties
IUPAC Name |
3-propan-2-yloxy-5-(2-thiophen-3-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-11(2)20-15-8-13(16(17)18)7-14(9-15)19-5-3-12-4-6-21-10-12/h4,6-11H,3,5H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOPNHUQVVADJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OCCC2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

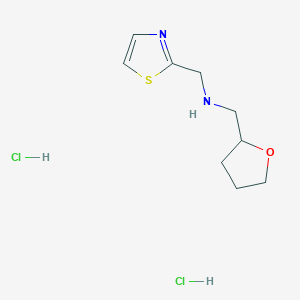
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1396988.png)
![tert-butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1396990.png)
![7-Chlorothieno[3,2-b]pyridine oxalate](/img/structure/B1396991.png)
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide](/img/structure/B1396992.png)
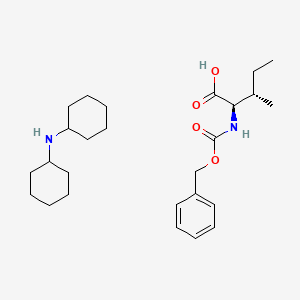
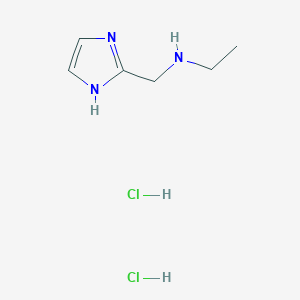
![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/structure/B1396997.png)
![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/structure/B1396998.png)
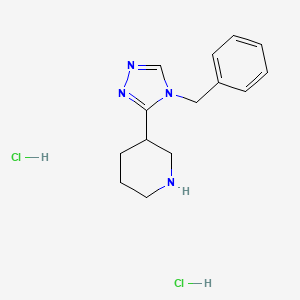

![4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1397005.png)
